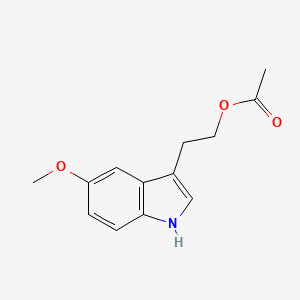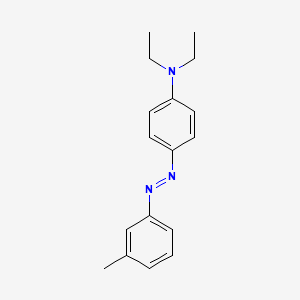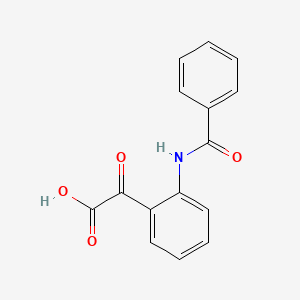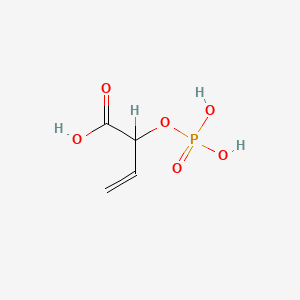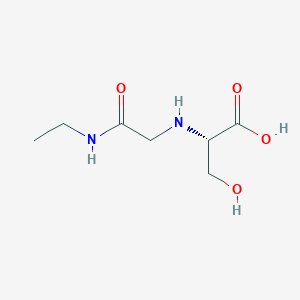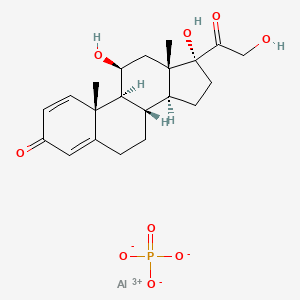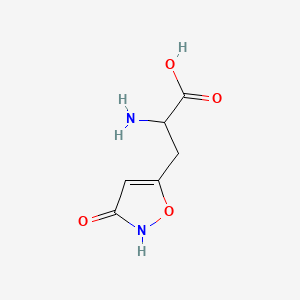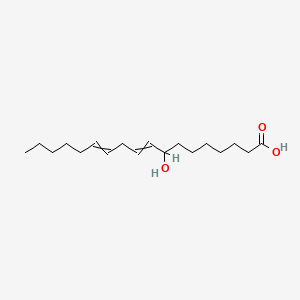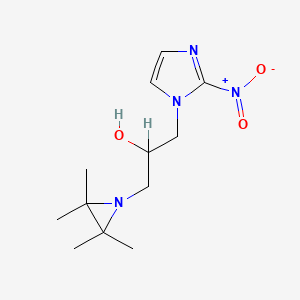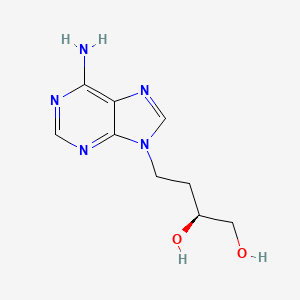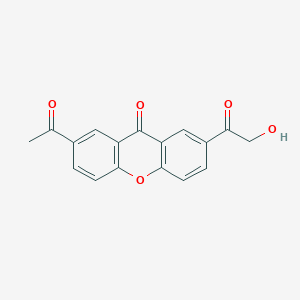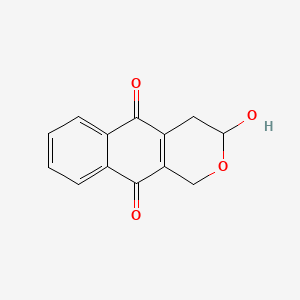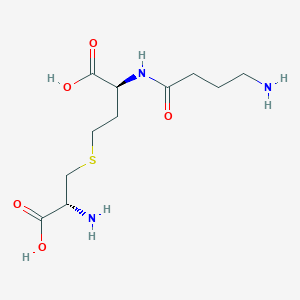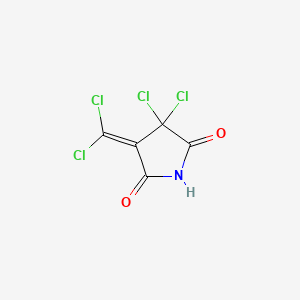
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3, 3-Dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione, also known as dc-dcm-P, belongs to the class of organic compounds known as pyrrolidine-2-ones. These are pyrrolidines which bear a C=O group at position 2 of the pyrrolidine ring. 3, 3-Dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 3-dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Mutagenicity Studies
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione has been identified as a potent mutagen produced by the chlorination of simulated poultry chiller water. It's one of the most powerful mutagenic disinfection by-products of chlorination ever reported. Its mutagenicity has been studied extensively, showing that synthetic analogs of this compound are direct-acting mutagens in the Ames tester strain TA-100. Computational energies of its molecular orbitals show a quantitative correlation with bacterial mutagenicity values (Haddon et al., 1996); (Freeman et al., 2001).
Chemical Synthesis and Reactions
This compound is involved in various chemical synthesis and reaction studies. It has been used in Diels-Alder reactions, forming part of complex chemical processes such as the generation of pyridine o-quinodimethane analogues and the synthesis of functionalized o-bis(chloromethyl)pyridines. These studies demonstrate its versatility in organic synthesis and potential applications in chemical industries (Carly et al., 1996); (Carly et al., 1995).
Polymerization and Material Science
In material science, this compound has been utilized in the study of polymerizations and the transformation of polymeric films. It demonstrates how such compounds can be incorporated into polymer chains, thereby altering the properties of the resulting materials, like electrical conductivity and structural integrity (Itoh et al., 1995).
Other Applications
Other studies have explored its use in the synthesis of new organic ligands, understanding the properties of pyrrole derivatives, and examining its role in the formation of supramolecular polymers. These studies showcase the compound's potential in diverse fields like organic chemistry, supramolecular chemistry, and materials science (Dziewulska-Kułaczkowska & Bartyzel, 2011); (Gale et al., 2002).
Propriétés
Numéro CAS |
165606-93-9 |
|---|---|
Nom du produit |
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione |
Formule moléculaire |
C5HCl4NO2 |
Poids moléculaire |
248.9 g/mol |
Nom IUPAC |
3,3-dichloro-4-(dichloromethylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C5HCl4NO2/c6-2(7)1-3(11)10-4(12)5(1,8)9/h(H,10,11,12) |
Clé InChI |
QURBORJOJALFAD-UHFFFAOYSA-N |
SMILES |
C1(=C(Cl)Cl)C(=O)NC(=O)C1(Cl)Cl |
SMILES canonique |
C1(=C(Cl)Cl)C(=O)NC(=O)C1(Cl)Cl |
Autres numéros CAS |
165606-93-9 |
Synonymes |
3,3-dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione DC-DCM-P |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



